molecular formula C18H20N8OS B10931084 6-cyclopropyl-1,3-dimethyl-4-(4-methyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

6-cyclopropyl-1,3-dimethyl-4-(4-methyl-5-{[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10931084
M. Wt: 396.5 g/mol
InChI Key: LXNBRKVYIMZVQH-UHFFFAOYSA-N
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Description

The compound 3-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole is an intricate molecule with a unique chemical structure, combining several heterocyclic rings. This structure indicates its potential for high biological activity, making it a subject of interest in various fields, including medicinal chemistry, pharmaceutical research, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole typically involves multi-step organic synthesis. The process begins with the preparation of individual heterocyclic components, followed by their sequential assembly through various reaction conditions. The synthesis might involve nucleophilic substitution, cyclization, and sulfur chemistry to incorporate the sulfanyl group.

Industrial Production Methods

Industrial production of this compound could scale up the laboratory methods, emphasizing efficiency and cost-effectiveness. Techniques such as flow chemistry might be employed to enhance reaction rates and yields while maintaining high purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions:

  • Oxidation: : Oxidative cleavage of the sulfanyl group may result in the formation of sulfoxides or sulfones.

  • Reduction: : Reductive conditions might target the oxadiazole ring, potentially leading to ring-opened products.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can modify the pyrazolo[3,4-b]pyridin and triazol moieties.

Common Reagents and Conditions

Reagents like hydrogen peroxide for oxidation or sodium borohydride for reduction are common. Solvents such as acetonitrile or dichloromethane, and catalysts like palladium on carbon, might be used to facilitate these reactions.

Major Products

Depending on the reaction conditions, major products can include various oxidized or reduced forms, or substituted derivatives, each potentially possessing distinct properties and applications.

Scientific Research Applications

The compound has vast applications in scientific research:

  • Chemistry: : As a model for studying heterocyclic chemistry and exploring new synthetic pathways.

  • Biology: : Potentially useful in probing biological systems, given the bioactivity associated with its complex structure.

  • Medicine: : Could be investigated for its pharmacological properties, such as its potential as an enzyme inhibitor or receptor modulator.

  • Industry: : Utility in developing advanced materials or as a catalyst in specialized chemical processes.

Mechanism of Action

The compound's mechanism of action would depend on its specific biological target. It could interact with enzymes or receptors through its heterocyclic rings, influencing molecular pathways critical to certain diseases or biological functions. Detailed studies would reveal the precise molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-methyl-1,2,5-thiadiazole

  • 3-({[5-(5-Cyclopropyl-1,2-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole

Highlighting Uniqueness

What sets 3-({[5-(6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-4-methyl-1,2,5-oxadiazole apart is its unique combination of heterocyclic rings, which may confer distinct bioactive properties not found in other similar compounds.

This compound’s complexity and potential make it a fascinating subject for ongoing research and development across various scientific disciplines.

Properties

Molecular Formula

C18H20N8OS

Molecular Weight

396.5 g/mol

IUPAC Name

3-[[5-(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C18H20N8OS/c1-9-14(24-27-23-9)8-28-18-21-20-16(25(18)3)12-7-13(11-5-6-11)19-17-15(12)10(2)22-26(17)4/h7,11H,5-6,8H2,1-4H3

InChI Key

LXNBRKVYIMZVQH-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1CSC2=NN=C(N2C)C3=CC(=NC4=C3C(=NN4C)C)C5CC5

Origin of Product

United States

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